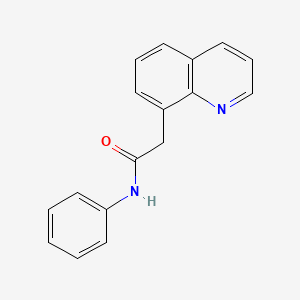

N-phenyl-2-quinolin-8-ylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-quinolin-8-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWUPWCGCVBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-phenyl-2-(quinolin-8-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-phenyl-2-(quinolin-8-yl)acetamide. Due to the absence of a directly published synthesis protocol for this specific molecule, this document outlines a proposed synthetic pathway based on established and analogous chemical transformations. It also compiles relevant characterization data from related compounds to serve as a predictive reference for the successful synthesis and identification of the target molecule.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] Similarly, acetamide-based structures are integral to numerous pharmacologically active agents.[2] The novel compound, N-phenyl-2-(quinolin-8-yl)acetamide, combines these two important pharmacophores, suggesting its potential as a candidate for drug discovery and development. This guide details a proposed multi-step synthesis, purification protocols, and expected analytical characterization.

Proposed Synthetic Pathway

The proposed synthesis of N-phenyl-2-(quinolin-8-yl)acetamide is a three-step process commencing from the commercially available starting material, 8-methylquinoline. The overall synthetic scheme is depicted below.

Caption: Proposed synthesis of N-phenyl-2-(quinolin-8-yl)acetamide.

Experimental Protocols

The following are detailed, proposed experimental procedures for each step of the synthesis.

Step 1: Oxidation of 8-Methylquinoline to Quinoline-8-carbaldehyde

This step involves the selective oxidation of the methyl group of 8-methylquinoline. A plausible method is the use of selenium dioxide, a reagent known for the oxidation of activated methyl groups.[3]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford quinoline-8-carbaldehyde.

Step 2: Synthesis of 2-(Quinolin-8-yl)acetic acid

The conversion of quinoline-8-carbaldehyde to 2-(quinolin-8-yl)acetic acid can be achieved through a multi-step homologation sequence.

Protocol:

-

Reduction to Alcohol: Dissolve quinoline-8-carbaldehyde (1 equivalent) in methanol and cool the solution in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction mixture until the reduction is complete (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield (quinolin-8-yl)methanol.

-

Conversion to Halide: Treat the (quinolin-8-yl)methanol (1 equivalent) with phosphorus tribromide (0.5 equivalents) in a suitable anhydrous solvent like diethyl ether at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with ice water and extract the product. Dry and concentrate the organic layer to obtain 8-(bromomethyl)quinoline.

-

Cyanation: Dissolve the 8-(bromomethyl)quinoline (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) and add sodium cyanide (1.2 equivalents). Heat the reaction mixture and monitor by TLC. After completion, pour the reaction mixture into water and extract the product. Dry and concentrate the organic layer to yield 2-(quinolin-8-yl)acetonitrile.

-

Hydrolysis: Reflux the 2-(quinolin-8-yl)acetonitrile (1 equivalent) in an aqueous acidic solution (e.g., 6M HCl). After completion of the hydrolysis (monitored by the cessation of gas evolution), cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-(quinolin-8-yl)acetic acid.

Step 3: Amide Coupling to Yield N-phenyl-2-(quinolin-8-yl)acetamide

The final step is the coupling of 2-(quinolin-8-yl)acetic acid with aniline using a standard peptide coupling reagent.[4]

Protocol:

-

In a dry round-bottom flask, dissolve 2-(quinolin-8-yl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add aniline (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-phenyl-2-(quinolin-8-yl)acetamide.

Characterization Data (Predicted)

As no experimental data for N-phenyl-2-(quinolin-8-yl)acetamide is currently available, the following table summarizes the expected and analogous characterization data based on similar compounds.

| Property | Predicted/Analogous Data |

| Appearance | Off-white to pale yellow solid. |

| Melting Point (°C) | Expected in the range of 150-200 °C, based on related N-phenyl acetamide derivatives. |

| Yield (%) | The overall yield will be dependent on the efficiency of each step. Individual steps are expected to proceed with moderate to good yields (50-80%). |

| ¹H NMR (ppm) | - Quinoline Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).- Phenyl Protons: Signals in the aromatic region (δ 7.0-7.6 ppm).- Methylene Protons (-CH₂-) : A singlet expected around δ 3.8-4.2 ppm.- Amide Proton (-NH-) : A broad singlet expected around δ 8.0-9.5 ppm.[5] |

| ¹³C NMR (ppm) | - Carbonyl Carbon (-C=O): A signal expected around δ 165-170 ppm.- Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.- Methylene Carbon (-CH₂-) : A signal expected around δ 40-45 ppm. |

| IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.- N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.- C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.- C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.[1][6] |

| Mass Spectrometry (m/z) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₇H₁₄N₂O (263.31 g/mol ). |

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity or the signaling pathways associated with N-phenyl-2-(quinolin-8-yl)acetamide. The structural combination of the quinoline and N-phenylacetamide moieties suggests potential for various biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. Further research is required to elucidate the pharmacological profile of this compound.

Caption: A typical workflow for the evaluation of a novel compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of N-phenyl-2-(quinolin-8-yl)acetamide. The outlined protocols are based on well-established organic chemistry principles and analogous reactions found in the literature. The successful synthesis and subsequent biological evaluation of this novel compound could provide valuable insights and potentially lead to the discovery of a new therapeutic agent. Further experimental work is necessary to validate the proposed synthetic route and to explore the pharmacological properties of N-phenyl-2-(quinolin-8-yl)acetamide.

References

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemscene.com [chemscene.com]

- 5. CN103641731A - Method for producing phenylacetamide compound - Google Patents [patents.google.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical Properties of N-phenyl-2-(quinolin-8-yl)acetamide and its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core of many biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the chemical properties of N-phenyl-2-(quinolin-8-yl)acetamide and its close analog, N-phenyl-2-(quinolin-8-yloxy)acetamide, providing valuable information for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Properties of N-phenyl-2-(quinolin-8-yloxy)acetamide

N-phenyl-2-(quinolin-8-yloxy)acetamide is a derivative where the acetamide group is linked to the quinoline ring via an ether bond. Its chemical and physical properties have been characterized in the literature.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-phenyl-2-(quinolin-8-yloxy)acetamide.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 278.30 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

| Exact Mass | 278.105527694 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 278.105527694 Da | --INVALID-LINK-- |

Synthesis of N-phenyl-2-(quinolin-8-yloxy)acetamide

The synthesis of N-phenyl-2-(quinolin-8-yloxy)acetamide is typically achieved through a Williamson ether synthesis, followed by amidation. A detailed experimental protocol is provided below.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate

-

To a solution of 8-hydroxyquinoline (1 equivalent) in a suitable solvent such as dry acetone, add anhydrous potassium carbonate (2 equivalents).

-

To this suspension, add ethyl chloroacetate (1 equivalent).

-

Reflux the reaction mixture for 24 hours.

-

After cooling, filter off the inorganic solids.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(quinolin-8-yloxy)acetate.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide

-

Suspend the synthesized ethyl 2-(quinolin-8-yloxy)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.5 equivalents) to the suspension.

-

Reflux the reaction mixture for 15 hours.

-

Concentrate the solution under reduced pressure.

-

Cool the residue and pour it into crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-(quinolin-8-yloxy)acetohydrazide.

Step 3: Synthesis of N-phenyl-2-(quinolin-8-yloxy)acetamide

While a direct amidation of a corresponding acid with aniline is a standard procedure, many documented syntheses of similar structures involve multi-step processes. A plausible direct synthesis would involve the reaction of 2-(quinolin-8-yloxy)acetic acid with aniline in the presence of a coupling agent.

Caption: Proposed synthesis of N-phenyl-2-(quinolin-8-yloxy)acetamide.

Proposed Synthesis of N-phenyl-2-(quinolin-8-yl)acetamide

A logical synthetic route to the target compound, N-phenyl-2-(quinolin-8-yl)acetamide, would involve the amidation of 2-(quinolin-8-yl)acetic acid with aniline.

Precursor: 2-(Quinolin-8-yl)acetic acid

This key intermediate can be synthesized, and its properties are documented.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| InChI Key | HXXDDZQNKIORGO-UHFFFAOYSA-N | --INVALID-LINK-- |

Proposed Experimental Protocol for N-phenyl-2-(quinolin-8-yl)acetamide

-

Dissolve 2-(quinolin-8-yl)acetic acid (1 equivalent) in a suitable dry aprotic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add aniline (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off any precipitated urea byproduct (if DCC is used).

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-phenyl-2-(quinolin-8-yl)acetamide.

Caption: Proposed amidation for N-phenyl-2-(quinolin-8-yl)acetamide synthesis.

Potential Biological Significance and Signaling Pathways

While specific biological data for N-phenyl-2-(quinolin-8-yl)acetamide is unavailable, the broader class of quinoline and acetamide derivatives has been extensively studied. Many N-phenylacetamide derivatives have shown a range of biological activities, including analgesic and anti-inflammatory effects.[1] Quinoline-based compounds are known to exhibit diverse pharmacological properties, such as anticancer, antimalarial, and antibacterial activities.[2]

The biological activity of such compounds is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some quinoline derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells. Others can chelate metal ions that are crucial for the function of certain enzymes.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and potential signaling pathway modulation of N-phenyl-2-(quinolin-8-yl)acetamide. A general workflow for such an investigation is outlined below.

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This technical guide provides a summary of the available chemical information for N-phenyl-2-(quinolin-8-yloxy)acetamide as a close analog to the requested N-phenyl-2-(quinolin-8-yl)acetamide. Furthermore, a viable synthetic pathway for the target compound is proposed, offering a starting point for its laboratory preparation. The rich pharmacology of the quinoline and N-phenylacetamide scaffolds suggests that N-phenyl-2-(quinolin-8-yl)acetamide could be a promising candidate for further investigation in drug discovery programs. The provided experimental outlines and workflow diagrams serve as a foundation for researchers to build upon in their exploration of this and related chemical entities.

References

Unraveling the Enigmatic Mechanism of Action of N-phenyl-2-quinolin-8-ylacetamide: A Technical Overview for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-2-quinolin-8-ylacetamide and its close analogue, N-phenyl-2-(quinolin-8-yloxy)acetamide, are synthetic compounds belonging to the broader class of quinoline and acetamide derivatives. While the core chemical structures of these molecules have been synthesized and characterized, a definitive and detailed mechanism of action for this compound remains to be fully elucidated in the scientific literature. This technical guide aims to provide a comprehensive overview of the current state of knowledge. In the absence of direct mechanistic studies on the title compound, this document will focus on the synthesis, chemical properties, and the well-documented biological activities of structurally related quinoline and acetamide derivatives. This information provides a valuable framework for understanding the potential therapeutic applications and guiding future research into the precise molecular targets and signaling pathways of this compound.

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives is typically achieved through multi-step chemical reactions. A general synthetic route involves the reaction of 8-hydroxyquinoline with a suitable haloacetamide derivative. For instance, N-phenyl-2-(quinolin-8-yloxy)acetamide can be synthesized from 8-hydroxyquinoline and 2-chloro-N-phenylacetamide. These compounds are characterized by their quinoline and N-phenylacetamide moieties, which are known to interact with various biological targets. The planarity of the quinoline ring system and the hydrogen bonding capabilities of the acetamide group are key features that likely contribute to their biological activities.

Potential Mechanisms of Action Inferred from Related Compounds

While direct evidence for the mechanism of action of this compound is lacking, studies on structurally similar compounds provide insights into potential biological activities. The primary activities observed for related quinoline and acetamide derivatives include antiproliferative effects against cancer cells and antitubercular activity.

Antiproliferative Activity

Several studies have highlighted the potent antiproliferative effects of N-substituted acetamide derivatives bearing a quinoline core. One notable study investigated N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, a compound with structural similarities to the molecule of interest. This derivative demonstrated significant activity against various human cancer cell lines.[1][2]

Quantitative Data on Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal Carcinoma (NPC-TW01) | 0.6 |

Mechanism of Antiproliferative Action (Hypothesized)

The observed antiproliferative activity of the related compound was attributed to the alteration of cell division , leading to an accumulation of cells in the S phase of the cell cycle.[1][2] This suggests a potential mechanism involving the inhibition of DNA replication or the activation of cell cycle checkpoints.

Below is a diagram illustrating a generalized workflow for assessing the antiproliferative activity and cell cycle effects of a compound.

References

N-phenyl-2-(quinolin-8-yloxy)acetamide: A Deep Dive into its Structure-Activity Relationship for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many derivatives, the N-phenyl-2-(quinolin-8-yloxy)acetamide framework has emerged as a promising template for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound class, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to aid in the rational design of next-generation inhibitors.

Core Structure and Rationale

The N-phenyl-2-(quinolin-8-yloxy)acetamide scaffold combines several key pharmacophoric features:

-

Quinoline Ring: A bicyclic aromatic system known to interact with various biological targets, including kinases and DNA. The 8-oxy linkage provides a specific vector for the acetamide side chain.

-

Ether Linkage: Connects the quinoline core to the acetamide moiety, providing a degree of conformational flexibility.

-

Acetamide Group: A versatile functional group that can participate in hydrogen bonding and can be readily modified.

-

N-phenyl Ring: Offers a site for substitution to modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target binding and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single biological target for the core N-phenyl-2-(quinolin-8-yloxy)acetamide structure is not extensively documented in a single publication, a cohesive understanding can be synthesized from various studies on structurally related analogs. The primary focus of research on this scaffold and its close relatives has been in the area of anticancer activity.

Modifications of the Quinoline Ring

Substitutions on the quinoline ring have a significant impact on the biological activity of this class of compounds.

Table 1: SAR of Quinoline Ring Modifications

| Position of Substitution | Substituent | Biological Activity (IC50/MIC) | Target/Cell Line | Reference |

| 6 | -H | - | - | [1] |

| 6 | -OCH3 | Enhances antimetastatic activity | - | [2] |

| 2 | Phenyl | Variable | HeLa, MCF-7, K-562 | [3] |

| 4 | Aniline | Important for optimal activity | - | [4] |

| 7 | Alkoxy | Important for optimal activity | - | [4] |

Data synthesized from studies on related quinoline derivatives.

Modifications of the N-Acetamide Moiety

The N-acetamide portion of the molecule is crucial for its interaction with biological targets and can be modified to fine-tune activity.

Table 2: SAR of N-Acetamide Modifications

| N-Substituent | O-Substituent | Biological Activity (IC50) | Target/Cell Line | Reference |

| Naphthalen-2-yl | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl | 0.6 µM | NPC-TW01 | [1] |

| Phenyl | 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl | >10 µM | NPC-TW01 | [1] |

This data is from a study on N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one, a close structural analog.

Potential Signaling Pathways and Mechanism of Action

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms of action.[5][6] Key among these are the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth, proliferation, and angiogenesis.[5][7]

Below are graphical representations of these signaling pathways, illustrating potential points of intervention for N-phenyl-2-(quinolin-8-yloxy)acetamide derivatives.

Caption: EGFR Signaling Pathway Inhibition.

Caption: VEGFR Signaling Pathway Inhibition.

Experimental Protocols

The evaluation of the anticancer activity of N-phenyl-2-(quinolin-8-yloxy)acetamide derivatives is commonly performed using cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[8][9]

MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

N-phenyl-2-(quinolin-8-yloxy)acetamide derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

-

Determine the cell concentration using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compounds in DMSO.

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: MTT Assay Experimental Workflow.

Conclusion and Future Directions

The N-phenyl-2-(quinolin-8-yloxy)acetamide scaffold represents a promising starting point for the development of novel anticancer agents. The available structure-activity relationship data, although fragmented across different structural analogs, provides valuable insights for the rational design of more potent and selective inhibitors. Future research should focus on a systematic SAR exploration of the core scaffold against specific, well-defined molecular targets, such as key kinases in oncogenic signaling pathways. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a solid foundation for researchers to build upon in their quest for next-generation cancer therapeutics.

References

- 1. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchhub.com [researchhub.com]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

In-depth Technical Guide on N-phenyl-2-(quinolin-8-yl)acetamide and Related Compounds

Initial Assessment: The target compound, N-phenyl-2-quinolin-8-ylacetamide, is not well-documented in publicly available scientific literature and databases. As such, a specific CAS number and a detailed IUPAC name could not be definitively assigned. This guide will, therefore, focus on a closely related, structurally similar compound, N-phenyl-2-(quinolin-8-yloxy)acetamide, and provide a broader overview of the synthesis and known biological activities of N-phenylacetamide and quinoline derivatives.

Closely Related Compound: N-phenyl-2-(quinolin-8-yloxy)acetamide

A structurally similar compound, N-phenyl-2-(quinolin-8-yloxy)acetamide hemihydrate, has been synthesized and characterized. The key structural difference is the presence of an ether linkage (-O-) between the quinoline ring and the acetamide group.

Synthetic Approach

The synthesis of related N-phenyl-2-(quinolin-8-yloxy)acetamide compounds generally involves a two-step process. The first step is the preparation of 2-chloro-N-phenylacetamide. This is achieved through the reaction of aniline with chloroacetyl chloride, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The resulting 2-chloro-N-phenylacetamide can then be reacted with a hydroxyl-substituted quinoline, in this case, 8-hydroxyquinoline, to yield the final product.

Below is a generalized experimental workflow for the synthesis of such compounds.

Caption: A generalized two-step synthesis workflow.

General Biological Activities of N-Phenylacetamide and Quinoline Derivatives

While specific data for this compound is unavailable, the constituent chemical moieties, N-phenylacetamide and quinoline, are present in a wide range of biologically active molecules.

N-Phenylacetamide Derivatives

Derivatives of N-phenylacetamide are known to exhibit a variety of biological activities. These activities are highly dependent on the nature and position of substituents on both the phenyl and acetamide groups. Documented biological effects include:

-

Anticonvulsant Activity

-

Antidepressant Effects

-

Analgesic Effects

Quinoline Derivatives

The quinoline scaffold is a prominent feature in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. Some of the key reported activities for quinoline derivatives include:

-

Anticancer Activity : Certain quinoline derivatives have shown potent activity against various cancer cell lines.[3]

-

Antitubercular Activity : Molecules containing the quinoline core have been investigated for their efficacy against Mycobacterium tuberculosis.[3]

-

Antimicrobial and Antioxidant Effects : Various quinoline derivatives have been synthesized and evaluated for their ability to combat microbial infections and oxidative stress.[3]

-

Anti-inflammatory Properties [3]

The combination of these two pharmacologically significant moieties in the target molecule, this compound, suggests potential for biological activity. However, without experimental data, any specific therapeutic potential remains speculative. Further research, including synthesis, purification, and comprehensive biological screening, would be necessary to elucidate the properties of this specific compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N-phenyl-2-quinolin-8-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-2-quinolin-8-ylacetamide is a molecule of interest in medicinal chemistry, combining the structural features of both N-phenylacetamide and quinoline. The quinoline ring is a prominent scaffold in a variety of biologically active compounds, including anticancer and anti-inflammatory agents. The N-phenylacetamide moiety can influence the molecule's lipophilicity and hydrogen bonding capacity. A thorough understanding of the solubility and stability of this compound is critical for its development as a potential therapeutic agent, impacting formulation, bioavailability, and shelf-life.

Predicted Physicochemical Properties

The properties of this compound can be inferred from its constituent parts.

-

N-phenylacetamide (Acetanilide): This component is a solid at room temperature and is slightly soluble in water but soluble in organic solvents like ethanol and acetone. It is generally stable under normal conditions.

-

Quinoline: This bicyclic aromatic heterocycle is a colorless liquid with limited solubility in cold water, which increases in hot water. It is soluble in most organic solvents. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which would increase its aqueous solubility.

Based on this, this compound is expected to be a solid with low aqueous solubility and better solubility in organic solvents. The presence of the quinoline nitrogen and the amide group provides sites for hydrogen bonding, which will influence its interactions with solvents.

Solubility Data of Structurally Related Compounds

To provide a quantitative context, the following tables summarize the solubility data for N-phenylacetamide and quinoline.

Table 1: Solubility of N-phenylacetamide (Acetanilide)

| Solvent | Solubility | Temperature (°C) |

| Water | <0.56 g/100 mL | 25 |

| Ethanol | 1 g in 3.4 mL | - |

| Benzene | 1 g in 47 mL | - |

| Chloroform | 1 g in 3.7 mL | - |

| Acetone | Soluble | - |

Table 2: Solubility of Quinoline

| Solvent | Solubility | Temperature (°C) |

| Water (cold) | Slightly soluble | - |

| Water (hot) | Readily soluble | - |

| Water | 0.61 g/100 mL | 20 |

| Organic Solvents | Miscible | - |

Stability Profile of Structurally Related Compounds

Table 3: Stability of N-phenylacetamide (Acetanilide)

| Condition | Stability | Notes |

| Standard Ambient Temperature | Stable | The product is chemically stable under standard ambient conditions.[1] |

| Incompatible Materials | Incompatible with strong oxidizing agents, caustics, alkalies. | - |

| Light Exposure | Tends to yellow slightly upon exposure to light. | - |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

-

Addition of Compound: Add an excess amount of this compound to each vial to create a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL.

Thermodynamic Solubility Workflow

Stability Testing (Accelerated Stability Study)

This protocol is based on ICH guidelines to predict the shelf-life of a drug substance.

-

Sample Preparation: Prepare multiple batches of this compound in its intended primary packaging.

-

Storage Conditions: Store the samples in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

-

Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any physical changes (color, form).

-

Assay: Quantification of the active ingredient (e.g., by HPLC) to determine its concentration.

-

Purity/Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradation products.

-

-

Data Evaluation: Evaluate the data to identify any trends in degradation and to determine the shelf-life under the tested conditions.

Potential Signaling Pathway Involvement

Quinoline derivatives are known to be involved in various signaling pathways, particularly in the context of cancer and inflammation. Many quinoline-based compounds have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways.[2][3][4][5][6][7]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Quinoline derivatives can act as inhibitors at various points in this pathway, such as inhibiting the mTOR kinase.[4][7]

Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

Inhibition of the NF-κB Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and some cancers. Certain quinoline derivatives have been found to inhibit this pathway, thereby exerting anti-inflammatory effects.[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

An In-depth Technical Guide to the Spectroscopic Analysis of N-phenyl-2-(quinolin-8-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-2-(quinolin-8-yl)acetamide is a molecule of interest in medicinal chemistry and materials science, combining the versatile quinoline scaffold with an N-phenylacetamide moiety. The quinoline ring is a key component in numerous pharmacologically active compounds, while the acetamide linkage provides a site for potential hydrogen bonding and further functionalization. A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and structural integrity for any subsequent application. This guide outlines the predicted spectroscopic characteristics and detailed experimental protocols for researchers working with this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-phenyl-2-(quinolin-8-yl)acetamide. These predictions are derived from the known spectral data of N-phenylacetamide, 8-substituted quinolines, and other relevant analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | dd | 1H | H-2 (Quinoline) |

| ~8.15 | dd | 1H | H-4 (Quinoline) |

| ~7.75 | d | 1H | H-5 or H-7 (Quinoline) |

| ~7.50-7.60 | m | 2H | H-3, H-6 (Quinoline) |

| ~7.40 | d | 1H | H-5 or H-7 (Quinoline) |

| ~7.30-7.35 | m | 2H | ortho-H (Phenyl) |

| ~7.10 | t | 2H | meta-H (Phenyl) |

| ~6.90 | t | 1H | para-H (Phenyl) |

| ~4.10 | s | 2H | -CH₂- (Methylene bridge) |

| ~2.20 | s | 1H | -NH- (Amide) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (Amide) |

| ~150.0 | C-2 (Quinoline) |

| ~148.0 | C-8a (Quinoline) |

| ~138.0 | C-ipso (Phenyl) |

| ~136.0 | C-4 (Quinoline) |

| ~134.0 | C-8 (Quinoline) |

| ~129.0 | C-ortho/meta (Phenyl) |

| ~128.5 | C-5 (Quinoline) |

| ~127.0 | C-7 (Quinoline) |

| ~126.0 | C-4a (Quinoline) |

| ~124.0 | C-para (Phenyl) |

| ~121.0 | C-3 (Quinoline) |

| ~120.0 | C-6 (Quinoline) |

| ~45.0 | -CH₂- (Methylene bridge) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H stretch (Amide) |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2960 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1670-1690 | Strong | C=O stretch (Amide I) |

| ~1590-1610 | Strong | C=C stretch (Aromatic) |

| ~1520-1550 | Medium | N-H bend (Amide II) |

| ~1480-1500 | Medium | C=C stretch (Aromatic) |

| ~750-800 | Strong | C-H out-of-plane bend (Ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Predicted Fragment Ion |

| 276 | [M]⁺ (Molecular Ion) |

| 143 | [C₁₀H₉N]⁺ (Quinolin-8-ylmethyl cation) |

| 142 | [C₁₀H₈N]⁺ (Fragment from loss of H from quinoline part) |

| 134 | [C₈H₈NO]⁺ (N-phenylacetamide fragment) |

| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |

Experimental Protocols

Proposed Synthesis of N-phenyl-2-(quinolin-8-yl)acetamide

The synthesis can be approached via a two-step process starting from 8-methylquinoline. The first step involves the radical bromination of the methyl group, followed by nucleophilic substitution with the anion of N-phenylacetamide.

Step 1: Synthesis of 8-(bromomethyl)quinoline [1]

-

To a solution of 8-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-(bromomethyl)quinoline.

Step 2: Synthesis of N-phenyl-2-(quinolin-8-yl)acetamide

-

In a flame-dried flask under an inert atmosphere, dissolve N-phenylacetamide (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium hydride (NaH, 1.2 eq) portion-wise at 0°C and stir the mixture for 30 minutes to form the sodium salt of N-phenylacetamide.

-

Add a solution of 8-(bromomethyl)quinoline (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-phenyl-2-(quinolin-8-yl)acetamide.

Spectroscopic Analysis Protocols

3.2.1 NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

3.2.2 IR Spectroscopy

-

Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with anhydrous KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

3.2.3 Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a direct infusion or through a coupled GC-MS or LC-MS system.

-

Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.

Visualizations

Caption: Proposed synthetic pathway for N-phenyl-2-(quinolin-8-yl)acetamide.

Caption: General workflow for the spectroscopic analysis of the target compound.

References

A Technical Guide to the Discovery of N-phenyl-2-quinolin-8-ylacetamide as a Putative SIRT1/SIRT2 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD⁺-dependent protein deacylases that are critical regulators of a vast array of cellular processes, including gene expression, DNA repair, metabolic control, and cell survival.[1][2][3] Among them, SIRT1 and SIRT2 have emerged as significant therapeutic targets. SIRT1, primarily localized in the nucleus, plays a controversial role in cancer, acting as either a tumor promoter or suppressor depending on the context.[3] SIRT2 is predominantly found in the cytoplasm and is a key deacetylase for non-histone proteins like α-tubulin, influencing cell cycle progression and cytoskeletal dynamics.[1][4] The dysregulation of SIRT1 and SIRT2 is implicated in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making the development of specific inhibitors a key focus of research.[3][4][5]

This technical guide explores the discovery landscape of N-phenylacetamides, with a specific focus on the structural and potential inhibitory characteristics of N-phenyl-2-quinolin-8-ylacetamide as a dual SIRT1/SIRT2 inhibitor. While detailed inhibitory data for this specific molecule is emerging, its structural components are present in several known sirtuin inhibitor classes. We will synthesize information from related compounds to build a comprehensive profile, covering potential inhibitory activity, detailed experimental protocols for evaluation, and the underlying signaling pathways.

Data Presentation: Inhibitory Activity of Related Compounds

To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory concentrations (IC50) of structurally related N-phenylacetamide and quinoline-based sirtuin inhibitors.

| Compound Class/Name | Target(s) | IC50 Value | Notes | Reference |

| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide (Compound 28e) | SIRT2 | 42 nM | Highly potent and selective over SIRT1 and SIRT3. | [6] |

| Cambinol | SIRT1 / SIRT2 | 56 µM / 59 µM | A dual inhibitor that served as a basis for developing more selective SIRT2 inhibitors. | [2] |

| Cambinol-based Analog (Compound 55) | SIRT2 | 0.25 µM | Shows >300-fold selectivity over SIRT1 and >800-fold selectivity over SIRT3. | [2] |

| (5-benzamidonaphthalen-1-yloxy)nicotinamide derivative | SIRT2 | 48 nM | Excellent selectivity over SIRT1 and SIRT3; developed via a fragment-based approach. | [7] |

| Salermide | SIRT1 / SIRT2 | Similar to Sirtinol | A dual inhibitor with anti-proliferative and apoptosis-inducing properties in cancer cells. | [3][4] |

Signaling Pathways and Experimental Workflows

Visualization of Sirtuin Deacetylation and Inhibition

The following diagram illustrates the fundamental mechanism of SIRT1/SIRT2 action and its inhibition. Sirtuins utilize NAD⁺ as a cofactor to remove acetyl groups from lysine residues on substrate proteins, yielding a deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose.[8] Inhibitors like this compound are designed to interfere with this process.

Caption: Mechanism of SIRT1/SIRT2 deacetylation and its inhibition.

Logical Workflow for Sirtuin Inhibitor Discovery

The process of identifying and validating novel sirtuin inhibitors follows a structured, multi-stage workflow, beginning with large-scale screening and culminating in specific cellular assays.

Caption: Experimental workflow for screening and validating SIRT2 inhibitors.

Generalized Structure-Activity Relationship (SAR)

The this compound scaffold contains several key regions that can be modified to enhance potency and selectivity. Structure-activity relationship (SAR) studies on related molecules provide a roadmap for this optimization.

Caption: Key modification points for SAR studies on the core scaffold.

Experimental Protocols

Fluorometric SIRT1/SIRT2 Inhibition Assay

This high-throughput method measures the fluorescence released from a deacetylated substrate, which is proportional to sirtuin activity.[8][9]

-

Materials:

-

Recombinant human SIRT1 or SIRT2 enzyme.

-

Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®).

-

NAD⁺ cofactor.

-

Developer solution (contains a protease to cleave the deacetylated substrate).

-

Assay Buffer (e.g., Tris-HCl, pH 8.0).

-

Test inhibitor (this compound) dissolved in DMSO.

-

Positive control inhibitor (e.g., Nicotinamide).[9]

-

Black, flat-bottom 96-well microplates.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare a 2X working solution of the test inhibitor by diluting it in Assay Buffer. Create a serial dilution to test multiple concentrations.

-

In a 96-well plate, add 5 µL of SIRT2 enzyme solution to each well.

-

Add 45 µL of the diluted test inhibitor, positive control, or a solvent control to the appropriate wells.

-

Mix gently and pre-incubate the enzyme with the inhibitor for 5-10 minutes at 37°C.[9]

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to each well. Final concentrations are typically around 50 µM for the substrate and 500 µM for NAD⁺.[1]

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the enzymatic reaction by adding the Developer solution.

-

Incubate for an additional 15 minutes at 37°C to allow for fluorescence development.

-

Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm).[9]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percent inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

HPLC-Based SIRT1/SIRT2 Inhibition Assay

This method provides a more direct and quantitative measure of substrate deacetylation by separating and quantifying the acetylated and deacetylated peptide substrates.[1]

-

Materials:

-

Same enzymatic components as the fluorometric assay (enzyme, non-fluorescent peptide substrate like H3K9ac, NAD⁺, buffer).

-

Quenching solution (e.g., ice-cold Methanol/Formic Acid).[1]

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

-

Procedure:

-

Set up the enzymatic reaction in microcentrifuge tubes with final concentrations of ~20 nM SIRT1/SIRT2, 50 µM peptide substrate, 500 µM NAD⁺, and a dilution series of the inhibitor.[1]

-

Incubate the reactions at 37°C for 30-45 minutes.[1]

-

Quench the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant into the HPLC system.

-

Separate the acetylated and deacetylated peptides using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Monitor the elution profile with a UV detector (e.g., at 214 nm).

-

-

Data Analysis:

-

Calculate the peak areas for both the acetylated (substrate) and deacetylated (product) peptides.

-

Determine the percentage of substrate conversion for each reaction.

-

Calculate the percent inhibition and determine the IC50 value as described for the fluorometric assay.

-

Cellular Assay: Western Blot for α-Tubulin Acetylation

This assay confirms the inhibitor's activity within a cellular context by measuring its effect on the acetylation level of α-tubulin, a known SIRT2 substrate.[4][6][7]

-

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells).[6]

-

Cell culture medium and reagents.

-

Test inhibitor (this compound).

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blot equipment.

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test inhibitor for a specified time (e.g., 12-24 hours). Include a DMSO-treated vehicle control.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total α-tubulin to serve as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each sample.

-

Observe the dose-dependent increase in α-tubulin acetylation, which confirms cellular SIRT2 inhibition.[6]

-

References

- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of histone deacylase SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A pharmacological review on SIRT 1 and SIRT 2 proteins, activators, and inhibitors: Call for further research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mybiosource.com [mybiosource.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for N-phenyl-2-quinolin-8-ylacetamide Sirtuin Inhibition Assay

Introduction

Sirtuins (SIRTs) are a family of NAD+-dependent lysine deacylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and aging. The seven mammalian sirtuins (SIRT1-7) have emerged as promising therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the identification and characterization of novel sirtuin inhibitors are of significant interest in drug discovery and development.

N-phenyl-2-quinolin-8-ylacetamide is a synthetic compound with a chemical scaffold that suggests potential interaction with the sirtuin active site. This document provides a detailed protocol for a fluorescence-based sirtuin inhibition assay that can be utilized to determine the inhibitory activity of this compound and other test compounds against various sirtuin isoforms. The protocol is designed for researchers, scientists, and drug development professionals.

Sirtuin Deacetylation Signaling Pathway and Inhibition

Sirtuins catalyze the removal of acetyl groups from lysine residues on histone and non-histone protein substrates. This NAD+-dependent reaction yields the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose. Sirtuin inhibitors can act through various mechanisms, including competition with the acetylated substrate or NAD+, or by binding to allosteric sites. The following diagram illustrates the basic sirtuin deacetylation pathway and the point of intervention for inhibitors.

Figure 1: Sirtuin deacetylation pathway and inhibition.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. As no public data is available for this compound, the following table presents example data for a known SIRT2 inhibitor with a similar N-phenylacetamide scaffold, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide, to illustrate data presentation. The IC50 values for this compound would need to be determined experimentally.

| Compound | Target Sirtuin | IC50 (nM) | Assay Type | Reference |

| Example: 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative (28e) | SIRT2 | 42 | Fluorescence-based (Trypsin-coupled) | |

| This compound | SIRT1 | To be determined | Fluorescence-based | - |

| This compound | SIRT2 | To be determined | Fluorescence-based | - |

| This compound | SIRT3 | To be determined | Fluorescence-based | - |

Experimental Protocol: Fluorescence-Based Sirtuin Inhibition Assay

This protocol is a general guideline for a two-step, fluorescence-based sirtuin activity/inhibition assay, which is suitable for high-throughput screening. The principle involves the sirtuin-mediated deacetylation of a substrate peptide containing a fluorophore and a quencher. Deacetylation allows a developer enzyme to cleave the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

Materials and Reagents

-

Recombinant human sirtuin enzymes (e.g., SIRT1, SIRT2, SIRT3)

-

Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Developer solution (containing a protease like trypsin)

-

Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other test compounds) dissolved in DMSO

-

Known sirtuin inhibitor as a positive control (e.g., Nicotinamide, Sirtinol)

-

DMSO (Dimethyl sulfoxide) as a vehicle control

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 340/460 nm or 395/541 nm, depending on the substrate)

-

Multichannel pipettes and sterile pipette tips

-

Incubator set to 37°C

Experimental Workflow

The following diagram outlines the key steps in the sirtuin inhibition assay.

Figure 2: Experimental workflow for the fluorescence-based sirtuin inhibition assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the test compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in assay buffer at 2X the final desired concentration.

-

Prepare the positive control inhibitor (e.g., Nicotinamide) in a similar manner to the test compound.

-

-

Assay Plate Setup:

-

Add 45 µL of the diluted test compounds, positive control, or assay buffer with DMSO (vehicle control) to the wells of the microplate.

-

Include wells for "no enzyme" controls (background fluorescence) containing only assay buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 5 µL of the 2X sirtuin enzyme solution to each well, except for the "no enzyme" control wells.

-

Mix gently by tapping the plate.

-

Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a 2X reaction mix containing the fluorogenic substrate and NAD+.

-

Add 50 µL of the 2X reaction mix to all wells to start the enzymatic reaction. The final reaction volume will be 100 µL.

-

Mix the plate gently.

-

-

Enzymatic Reaction Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

-

-

Signal Development:

-

Add 50 µL of the developer solution to each well to stop the sirtuin reaction and initiate the development of the fluorescent signal.

-

Incubate at 37°C for 15 minutes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = 100 x (1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well))

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The provided protocol offers a robust and adaptable framework for screening and characterizing the inhibitory activity of this compound and other novel compounds against sirtuin enzymes. This fluorescence-based assay is amenable to high-throughput formats and is a critical tool in the early stages of drug discovery for sirtuin-related pathologies. Further studies, including selectivity profiling against all seven sirtuin isoforms and cell-based assays, will be necessary to fully elucidate the therapeutic potential of promising lead compounds.

Application Notes and Protocols for In Vivo Animal Studies of N-phenyl-2-quinolin-8-ylacetamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vivo experimental data for N-phenyl-2-quinolin-8-ylacetamide is limited in publicly available literature. The following application notes and protocols are based on the documented in vivo activities of structurally related quinoline and quinoline-acetamide derivatives. Researchers should use this information as a guide and adapt the protocols based on the specific properties of this compound and the experimental objectives.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Various quinoline derivatives have demonstrated potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties in both in vitro and in vivo models. These compounds often exert their effects through diverse mechanisms of action, including the inhibition of key enzymes, intercalation with DNA, and modulation of cellular signaling pathways.

This document provides a summary of the potential in vivo applications of this compound based on the activities of its analogs, along with generalized protocols for conducting preclinical animal studies.

Potential In Vivo Applications

Based on the observed activities of related quinoline derivatives, this compound could be investigated for the following in vivo applications:

-

Oncology: Quinoline derivatives have been shown to inhibit tumor growth in various cancer models. In vivo studies could assess the efficacy of this compound in xenograft or genetically engineered animal models of cancer.

-

Infectious Diseases: The quinoline scaffold is present in numerous antibacterial and antimalarial drugs. In vivo studies in relevant infection models could determine the compound's efficacy in treating bacterial or parasitic infections.

-

Inflammatory Diseases: Some quinoline derivatives possess anti-inflammatory properties. Animal models of inflammatory conditions can be used to evaluate the potential of this compound in modulating inflammatory responses.

Quantitative Data from In Vivo Studies of Related Quinoline Derivatives

The following tables summarize quantitative data from in vivo studies of various quinoline derivatives, providing a reference for potential efficacy benchmarks.

Table 1: In Vivo Anticancer Activity of Quinoline Derivatives

| Compound/Derivative | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Novel Quinoline Derivative (91b1) | Nude mice xenograft | Not specified | Not specified | Significant reduction in tumor size | [1] |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (11x) | Mice | Colorectal cancer | Not specified | Effective inhibition of tumor growth and decreased tumor weight | [2] |

| DFIQ (Novel Quinoline Derivative) | Zebrafish | Non-small-cell lung cancer | Not specified | Inhibition of cancer cell growth, migration, and induction of apoptosis | [3] |

Table 2: In Vivo Antimalarial Activity of Quinoline Derivatives

| Compound/Derivative | Animal Model | Parasite Strain | Dosing Regimen | Outcome | Reference |

| Quinoline-4-carboxamide derivative (25) | Mouse | P. berghei | 30 mg/kg, oral, once a day for 4 days | 93% reduction in parasitemia | [4] |

| Quinoline-4-carboxamide lead compounds | Mouse | P. berghei | < 1 mg/kg, oral, for 4 days | ED90 achieved | [4][5] |

Table 3: In Vivo Antibacterial Activity of Quinoline Derivatives

| Compound/Derivative | Animal Model | Bacterial Strain | Dosing Regimen | Outcome | Reference |

| Quinoline derivative (Compound 6) | Mouse model of CDI | C. difficile | Not specified | Good efficacy | [6] |

Table 4: In Vivo Anti-leishmanial Activity of Quinoline Derivatives

| Compound/Derivative | Animal Model | Parasite Strain | Dosing Regimen | Outcome | Reference |

| 8-Hydroxyquinoline (8-HQ) | BALB/c mice | L. (L.) amazonensis | Subcutaneous injection | Reduced tissue parasitism | [7] |

| Quinazolinone-based acetamide (F12 and F27) | BALB/c mice and hamsters | L. donovani | Oral administration | >85% reduction in organ parasite burden | [8] |

Potential Mechanisms of Action and Signaling Pathways

Several mechanisms of action have been proposed for quinoline derivatives, which could be relevant for this compound.

Anticancer Mechanisms

-

Induction of Autophagy: Some quinoline derivatives have been found to inhibit colorectal cancer growth through the ATG5-dependent autophagy pathway.[2]

-

Downregulation of Oncogenes: A novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating the Lumican gene.[1]

Caption: Potential anticancer signaling pathways of quinoline derivatives.

Antimalarial Mechanism

Quinoline antimalarials are thought to interfere with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin, releasing toxic heme. This heme is normally crystallized into inert hemozoin. Quinoline drugs are proposed to cap the hemozoin crystals, preventing further crystallization and leading to a buildup of toxic heme.

Caption: Proposed mechanism of action for quinoline antimalarials.

Experimental Protocols for In Vivo Studies

The following are generalized protocols for conducting in vivo studies with a test compound like this compound. These should be adapted based on the specific research question and in compliance with institutional and national guidelines for animal welfare.

General Workflow for an In Vivo Efficacy Study

Caption: Generalized workflow for in vivo efficacy studies.

Protocol for In Vivo Anticancer Efficacy Study (Xenograft Model)

-

Animal Model:

-

Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID, NSG, or nude mice).

-

House animals in a specific pathogen-free (SPF) environment.

-

-

Cell Culture and Tumor Implantation:

-

Culture the desired human cancer cell line under sterile conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

-

Compound Preparation and Administration:

-

Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).

-

Determine the dosing regimen (dose, frequency, and route of administration - e.g., oral gavage, intraperitoneal injection) based on preliminary toxicity and pharmacokinetic studies.

-

Administer the compound to the treatment group, while the control group receives the vehicle only. A positive control group with a standard-of-care drug can also be included.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight of the animals regularly (e.g., 2-3 times per week).

-

Monitor the general health of the animals daily.

-

At the end of the study (based on a predetermined endpoint, such as tumor size in the control group or a specific duration), euthanize the animals.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

-

Protocol for In Vivo Antibacterial Efficacy Study (Systemic Infection Model)

-

Animal Model:

-

Select a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

-

Bacterial Culture and Infection:

-

Culture the pathogenic bacterial strain of interest to the mid-logarithmic phase.

-

Induce a systemic infection by injecting a predetermined lethal or sub-lethal dose of the bacteria into the mice (e.g., via intraperitoneal or intravenous injection).

-

-

Compound Administration:

-

Administer this compound at various doses to different treatment groups shortly after infection.

-

Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

-

-

Efficacy Evaluation:

-

Monitor the survival of the animals over a specified period (e.g., 7-14 days).

-

In sub-lethal models, euthanize animals at specific time points post-infection and determine the bacterial load in various organs (e.g., spleen, liver, kidneys) by plating homogenized tissue samples on appropriate agar plates.

-

Concluding Remarks

References

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. health.state.mn.us [health.state.mn.us]

- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of a novel quinolone, AT-4140, in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies [ouci.dntb.gov.ua]

- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 7. Pharmacokinetics of a novel quinolone, AT-4140, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application of N-phenyl-2-quinolin-8-ylacetamide Derivatives in Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction